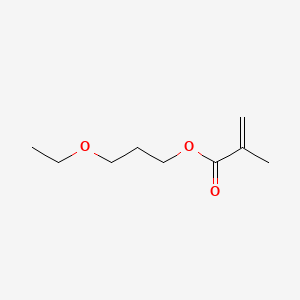

3-Ethoxypropyl 2-methylprop-2-enoate

Descripción

3-Ethoxypropyl 2-methylprop-2-enoate is a methacrylate ester with the molecular formula C₉H₁₆O₃. It is structurally characterized by a methacrylic acid (2-methylprop-2-enoic acid) backbone esterified with 3-ethoxypropanol. The ethoxypropyl substituent introduces both ether and alkyl functionalities, which influence its physicochemical properties, such as solubility, volatility, and polymerization reactivity.

Propiedades

Número CAS |

109-14-8 |

|---|---|

Fórmula molecular |

C9H16O3 |

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

3-ethoxypropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H16O3/c1-4-11-6-5-7-12-9(10)8(2)3/h2,4-7H2,1,3H3 |

Clave InChI |

QKOGQKOMPJPHIZ-UHFFFAOYSA-N |

SMILES canónico |

CCOCCCOC(=O)C(=C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 3-ethoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 3-Ethoxypropyl 2-methylprop-2-enoate is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxypropyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.

Addition Reactions: The double bond in the acrylate group can participate in various addition reactions, including Michael addition and Diels-Alder reactions.

Common Reagents and Conditions

Polymerization: Benzoyl peroxide, AIBN, heat, or UV light.

Hydrolysis: Water, sulfuric acid, sodium hydroxide.

Addition Reactions: Various nucleophiles and dienes.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: 2-Methylprop-2-enoic acid and 3-ethoxypropanol.

Addition Reactions: Various addition products depending on the reactants used.

Aplicaciones Científicas De Investigación

3-Ethoxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-Ethoxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethoxypropyl 2-methylprop-2-enoate with four structurally related methacrylate esters:

Example: 3-(23-butyltetracosamethyldodecasiloxane)propyl 2-methylprop-2-enoate . *Example: 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate .

Key Differences in Properties and Reactivity

Volatility and Occupational Exposure Limits (OELs): Methyl 2-methylprop-2-enoate (MMA) has high volatility, reflected in strict OELs (TWA 50 ppm, STEL 100 ppm in Slovakia ).

Polymerization Behavior: MMA polymerizes rapidly under UV or thermal initiation, forming PMMA (polymethyl methacrylate), a key component in adhesives . The ethoxypropyl group in 3-Ethoxypropyl 2-methylprop-2-enoate may slow polymerization kinetics due to steric hindrance, favoring controlled polymerization processes.

Biocompatibility and Toxicity:

- Siloxane-functionalized methacrylates exhibit low cytotoxicity and high oxygen permeability, making them suitable for biomedical devices like contact lenses .

- Perfluorinated methacrylates are chemically inert but pose environmental concerns due to persistent fluorinated chains .

Solubility and Hydrophobicity:

- The ethoxypropyl group enhances solubility in polar solvents compared to purely alkyl-substituted methacrylates (e.g., isobutyl derivatives ).

- Siloxane- and fluorinated derivatives show extreme hydrophobicity, limiting their use in aqueous systems .

Research Findings and Limitations

- Toxicological Data: Methyl methacrylate’s hazards (skin irritation, respiratory sensitization ) suggest that 3-Ethoxypropyl 2-methylprop-2-enoate may require similar safety protocols, though its reduced volatility could mitigate exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.